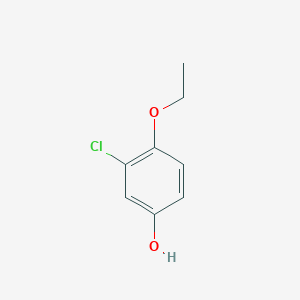

3-Chloro-4-ethoxy-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-ethoxy-phenol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and an ethoxy group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxy-phenol can be achieved through several methods. One common approach involves the ethoxylation of 3-chlorophenol. This reaction typically requires the presence of a base, such as sodium hydroxide, and an ethylating agent, such as ethyl iodide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-4-ethoxy-phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and the corresponding nucleophile.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Aplicaciones Científicas De Investigación

Biochemical Properties

3-Chloro-4-ethoxy-phenol interacts with various biological systems, particularly through its effects on enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the formation of reactive intermediates that may further affect other biomolecules, including proteins and nucleic acids. Additionally, the compound exhibits enzyme inhibition properties, which can alter metabolic pathways significantly.

Toxicological Studies

Research indicates that the toxicity of this compound varies with dosage levels in animal models. While low doses may have negligible effects, higher concentrations can lead to significant toxicity, including liver and kidney damage. These adverse effects are attributed to oxidative stress and inflammation induced by the compound's interactions with biological systems.

Preparation Methods

The synthesis of this compound can be achieved through several methods:

- Ethoxylation of 3-Chlorophenol : This method involves the reaction of 3-chlorophenol with an ethylating agent in the presence of a base such as sodium hydroxide under reflux conditions.

- Industrial Production : In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. The purification process typically includes distillation or crystallization to achieve high purity levels.

Scientific Research Applications

The compound has numerous applications across various fields:

Chemistry

This compound serves as a precursor in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with different functional groups.

Biology

In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. Its interactions with cellular components suggest possible therapeutic applications.

Medicine

Ongoing research is investigating the potential of this compound as a therapeutic agent, particularly in cancer treatment due to its biological activity.

Industry

The compound is used in producing polymers, resins, and other industrial chemicals. Its chemical stability and reactivity make it suitable for various industrial applications.

Case Studies

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed promising results regarding apoptosis induction and cell cycle arrest, indicating its potential role as an anticancer agent .

- Environmental Impact : Research has also focused on the environmental implications of using phenolic compounds like this compound in industrial processes, highlighting the need for careful management to minimize ecological risks .

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-ethoxy-phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may contribute to its biological activities. The chlorine atom and ethoxy group can influence the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

3-Chloro-4-methoxy-phenol: Similar structure but with a methoxy group instead of an ethoxy group.

4-Chloro-3-ethoxy-phenol: Chlorine and ethoxy groups are interchanged.

3-Ethoxyphenol: Lacks the chlorine atom.

Actividad Biológica

3-Chloro-4-ethoxy-phenol is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article will explore its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a chloro and an ethoxy group attached to a phenolic structure. Its chemical formula is C_9H_10ClO, and it is classified under phenolic compounds, which are known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antiproliferative and cytotoxic effects against various cancer cell lines. The following sections detail these effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of phenolic compounds, including this compound, exhibit significant cytotoxicity against a range of cancer cell lines. For example:

- Cytotoxicity Testing : In a study evaluating various compounds against 60 distinct human tumor cell lines, derivatives containing the 2-ethoxyphenol group exhibited mean growth inhibition percentages (GI%) above 60%, indicating substantial anticancer activity .

| Cell Line Type | GI% Range for this compound |

|---|---|

| Leukemia | 81.15% - 86.93% |

| Non-Small Cell Lung Cancer | 70.93% - 78.60% |

| Colon Cancer | 76.18% - 88.78% |

These results suggest that compounds similar to this compound can effectively inhibit the growth of various cancer types.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Tubulin Destabilization : Similar compounds have been shown to interact with tubulin, inhibiting its polymerization and thus disrupting mitotic processes in cancer cells .

- Apoptosis Induction : Flow cytometry analyses indicate that treatment with certain phenolic compounds can lead to apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7 and MDA-MB-231 .

Case Studies

Several case studies highlight the effectiveness of this compound and related compounds in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that various derivatives, including those with ethoxy substitutions, showed IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

- Broad-Spectrum Activity : Another investigation found that compounds similar to this compound exhibited broad-spectrum anticancer activity across multiple cell lines, with several showing lethal effects at concentrations as low as 10 µM .

Propiedades

IUPAC Name |

3-chloro-4-ethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCUVINNJNRVRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.